molecular formula C15H9ClF6N2O B2879982 N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(trifluoromethyl)benzamide CAS No. 239109-95-6

N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(trifluoromethyl)benzamide

Cat. No.: B2879982
CAS No.: 239109-95-6
M. Wt: 382.69
InChI Key: ZJKUIWDREXBGCG-UHFFFAOYSA-N
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Description

“N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(trifluoromethyl)benzamide” is a chemical compound with potential applications in diverse scientific research due to its unique properties and structural composition. It is a derivative of trifluoromethylpyridine (TFMP), which is used as a chemical intermediate for the synthesis of several crop-protection products .

Scientific Research Applications

Analytical Chemistry Application

In the field of analytical chemistry, the compound has been utilized in the study of nonaqueous capillary electrophoresis for the separation of related substances. For instance, a method was developed for the electrophoretic separation of imatinib mesylate and its related substances, demonstrating the compound's utility in enhancing analytical sensitivity and specificity in complex mixtures (Lei Ye et al., 2012).

Pharmacological Applications

Pharmacologically, derivatives of N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(trifluoromethyl)benzamide have shown promise in the treatment of epilepsy and pain through modulation of KCNQ2/Q3 potassium channels. Compounds were identified with potent activity in animal models, showcasing the therapeutic potential of this chemical class in neurological disorders (G. Amato et al., 2011).

Another significant application is in the development of histone deacetylase inhibitors, with compounds showing selective inhibition of specific HDACs, thereby blocking cancer cell proliferation and inducing apoptosis. This underscores the compound's relevance in cancer therapy research (Nancy Z. Zhou et al., 2008).

Materials Science Application

In materials science, the compound has been investigated for its role in the development of novel luminescent materials. For instance, derivatives have been synthesized with potential applications in organic electronics and bioimaging due to their luminescent properties, highlighting the versatility of this chemical scaffold in the creation of functional materials (M. Yamaji et al., 2017).

Properties

IUPAC Name

N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF6N2O/c16-11-5-8(14(17,18)19)6-23-12(11)7-24-13(25)9-3-1-2-4-10(9)15(20,21)22/h1-6H,7H2,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKUIWDREXBGCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=C(C=C(C=N2)C(F)(F)F)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of (3-chloro-5-trifluoromethyl-2-pyridyl)methylamine (0.35 g) in dry ether (2 ml) was added to a solution of 2-trifluoromethylbenzoyl chloride (0.39 g) and triethylamine (0.27 ml) in dry ether (5 ml) and the mixture stirred overnight. Water (20 ml) and ethyl acetate (10 ml) were added and the organic phase was separated and washed with aqueous sodium hydrogen carbonate, dried and evaporated under reduced pressure. The residue was purified by silica gel chromatography to give the title product, m.p. 127-30° C.
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
0.39 g
Type
reactant
Reaction Step One
Quantity
0.27 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

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